Cas no 108-13-4 (propanediamide)

propanediamide 化学的及び物理的性質
名前と識別子
-
- Malonamide
- AURORA KA-4099
- CARBOXAMIDOACETAMIDE
- CARBOXYACETIC ACID DIAMIDE
- DICARBOXYMETHANE DIAMIDE
- MALONIC ACID AMIDE
- MALONIC ACID DIAMIDE
- MALONODIAMIDE
- METHANEDICARBOXYLIC ACID DIAMIDE
- PROPANEDIAMIDE
- PROPANEDIOIC ACID DIAMIDE
- malonicdiamide
- Malonyldiamide
- MALONAMIDE, FOR FLUORESCENCE
- MALONAMIDE extrapure
- 3-Amino-3-oxopropanamide
- Malondiamide
- NSC 2134
- Malonamide 98%
- Malonamide,97%
- Malonic diamide
- QVQ8CNG255
- C3H6N2O2
- WRIRWRKPLXCTFD-UHFFFAOYSA-N
- methane-1,1-dicarboxamide
- Molonamide
- malon diamide
- Malonamide, 97%
- Propane-1,3-diamide
- WLN: ZV1VZ
- Jsp000707
- NSC2134
- STL199178
- Malonamid
- SBB044920
- RTR
- SCHEMBL292267
- Z104473780
- M0027
- SY018470
- 108-13-4
- NSC-2134
- EINECS 203-553-8
- CS-W011312
- CHEBI:48537
- AS-14797
- SCHEMBL8519333
- NS00021499
- propanediamide;Malonodiamide
- MFCD00008034
- Q27287520
- AI3-24284
- A801813
- D77721
- DTXSID1040116
- AKOS000118771
- J-002064
- FT-0628124
- EN300-19422
- F1918-0086
- B7ADF368-69FC-4139-A4AF-9F37A8B615B4
- UNII-QVQ8CNG255
- DB-040813
- DTXCID9020116
- malonic diimidate
- propanediamide
-
- MDL: MFCD00008034
- インチ: 1S/C3H6N2O2/c4-2(6)1-3(5)7/h1H2,(H2,4,6)(H2,5,7)
- InChIKey: WRIRWRKPLXCTFD-UHFFFAOYSA-N
- ほほえんだ: O=C(C([H])([H])C(N([H])[H])=O)N([H])[H]
- BRN: 1751401
計算された属性
- せいみつぶんしりょう: 102.04300
- どういたいしつりょう: 102.042927
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 2
- 複雑さ: 87.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 5
- 疎水性パラメータ計算基準値(XlogP): -1.8
- トポロジー分子極性表面積: 86.2
じっけんとくせい
- 色と性状: 白色単斜針状結晶。
- 密度みつど: 1.3516 (rough estimate)
- ゆうかいてん: 172.0 to 176.0 deg-C
- ふってん: 191.38°C (rough estimate)
- フラッシュポイント: 232.5 °C
- 屈折率: 1.5110 (estimate)
- ようかいど: Soluble in HCl.
- すいようせい: 180 g/L (20 ºC)
- PSA: 86.18000
- LogP: -0.25230
- かんど: 湿度に敏感である
- FEMA: 2731
- ようかいせい: アルコール、エーテル、ベンゼンに不溶である。
propanediamide セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- 危険カテゴリコード: S 24/25:肌と目の接触を防ぐ。
- セキュリティの説明: S22-S24/25
- RTECS番号:ON9125000
- TSCA:Yes
- ちょぞうじょうけん:Store at room temperature
- セキュリティ用語:S24/25
propanediamide 税関データ
- 税関コード:29241900
- 税関データ:
中国税関コード:
2924199090概要:
2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
propanediamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-W011312-500g |
Malonamide |
108-13-4 | ≥97.0% | 500g |
$200.0 | 2022-04-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0027-25g |
propanediamide |
108-13-4 | 98.0%(N) | 25g |
¥190.0 | 2022-06-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1016236-500g |
Malonamide |
108-13-4 | 97% | 500g |
¥1627.00 | 2024-08-09 | |
Enamine | EN300-19422-0.05g |
propanediamide |
108-13-4 | 95% | 0.05g |
$19.0 | 2023-04-28 | |
Enamine | EN300-19422-2.5g |
propanediamide |
108-13-4 | 95% | 2.5g |
$27.0 | 2023-04-28 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M104019-5g |
propanediamide |
108-13-4 | 98% | 5g |
¥61.90 | 2023-09-02 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0027-500G |
Malonamide |
108-13-4 | >98.0%(N) | 500g |
¥1800.00 | 2024-04-18 | |
eNovation Chemicals LLC | D387638-500g |
Malonamide |
108-13-4 | 97% | 500g |
$235 | 2024-05-24 | |
TRC | M158000-10g |
Malonamide |
108-13-4 | 10g |
$ 1114.00 | 2023-09-07 | ||
Life Chemicals | F1918-0086-10g |
propanediamide |
108-13-4 | 95%+ | 10g |
$84.0 | 2023-11-21 |
propanediamide サプライヤー
propanediamide 関連文献
-
Yupeng Cao,Xiangyang Lin,Jun Yang,Xuedong Gong,Guijuan Fan,Haifeng Huang New J. Chem. 2019 43 5441
-
Vaibhavkumar N. Mehta,Suresh Kumar Kailasa RSC Adv. 2015 5 4245
-
Ajay B. Patil,Sougata Ghosh,Suvarna D. Phadatare,Priyanath Pathak,Geeta K. Sharma,Balu A. Chopade,Vaishali S. Shinde New J. Chem. 2015 39 1267
-
Feng Fan,Weiqing Xie,Dawei Ma Chem. Commun. 2012 48 7571
-
Leili Esrafili,Maniya Gharib,Ali Morsali Dalton Trans. 2019 48 17831
-
S. Le Ca?r,G. Vigneron,D. Guillaumont,L. Berthon,N. Zorz,P. Moisy RSC Adv. 2012 2 3954
-
Tingting Yan,Dongyang Xi,Zhenning Ma,Xun Wang,Qingjie Wang,Qiang Li RSC Adv. 2017 7 22105
-
Hélène Dozol,Claude Berthon Phys. Chem. Chem. Phys. 2007 9 5162
-
Christopher Janich,Stephanie Ta?ler,Annette Meister,Gerd Hause,Jens Sch?fer,Udo Bakowsky,Gerald Brezesinski,Christian W?lk Soft Matter 2016 12 5854
-
Leili Esrafili,Maniya Gharib,Ali Morsali New J. Chem. 2019 43 18079
関連分類
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds 1,3-dicarbonyl compounds
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Carbonyl compounds 1,3-dicarbonyl compounds
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
- Pharmaceutical and Biochemical Products Pharmaceutical Intermediates
propanediamideに関する追加情報
Propanediamide (CAS No. 108-13-4): Chemical Properties, Applications, and Recent Research Developments
Propanediamide, with the chemical formula C₃H₈N₂O, is an organic compound characterized by its amide functional group and two amino groups. Its CAS number, CAS No. 108-13-4, uniquely identifies it in the chemical industry and scientific literature. This compound has garnered significant attention due to its versatile applications in pharmaceuticals, agrochemicals, and material science. The following sections delve into the chemical properties of propanediamide, its industrial and research applications, and recent advancements in its utilization.
The molecular structure of propanediamide consists of a propane backbone with amide and amino substituents. This configuration imparts unique reactivity and solubility characteristics. The amide group (-CONH₂) is polar and can participate in hydrogen bonding, making the compound soluble in water and polar organic solvents. The presence of two amino groups (-NH₂) enhances its reactivity, allowing it to engage in various chemical transformations such as condensation reactions, polymerization, and coordination with metal ions.
In terms of chemical stability, propanediamide is relatively stable under standard conditions but can decompose under high temperatures or in the presence of strong acids or bases. Its stability profile makes it suitable for a wide range of applications where thermal and chemical resistance is required. Additionally, the compound’s ability to form coordination complexes with transition metals has been explored for catalytic applications.
Propanediamide finds extensive use in the pharmaceutical industry due to its versatility as a building block for more complex molecules. One notable application is in the synthesis of active pharmaceutical ingredients (APIs) where its amine groups can be functionalized to create drugs with specific biological activities. Recent research has highlighted its role in developing novel antibiotics and antiviral agents. For instance, derivatives of propanediamide have been investigated for their potential to inhibit bacterial enzymes involved in pathogenesis.
The agrochemical sector also benefits from propanediamide’s properties. It is utilized in the formulation of herbicides and pesticides where its chemical structure allows for interactions with biological targets in plants and pests. A recent study demonstrated that certain derivatives of propanediamide exhibit herbicidal activity by disrupting essential plant enzymes. This finding opens new avenues for developing environmentally friendly agrochemicals that target specific weed species without harming crops.
Beyond pharmaceuticals and agrochemicals, propanediamide plays a crucial role in material science. Its ability to form polymers and coordinate with metals makes it valuable in creating advanced materials such as corrosion inhibitors, catalysts, and functional coatings. Researchers have recently explored its use in developing conductive polymers for electronic applications. These polymers exhibit excellent electrical conductivity while maintaining flexibility, making them suitable for use in flexible electronics and sensors.
The synthesis of propanediamide can be achieved through various methods, including the reaction of propylamine with cyanogen bromide followed by hydrolysis or the condensation of acrylonitrile with ammonia under controlled conditions. Advances in synthetic chemistry have enabled more efficient and environmentally benign routes to produce this compound on an industrial scale. For example, catalytic hydrogenation processes have been optimized to minimize waste and improve yield.
In conclusion, propanediamide (CAS No. 108-13-4) is a multifaceted compound with significant applications across multiple industries. Its unique chemical properties make it indispensable in pharmaceuticals, agrochemicals, and material science. Recent research continues to uncover new uses for this compound, highlighting its importance in addressing contemporary challenges in medicine, agriculture, and technology. As scientific understanding progresses, further innovations leveraging the potential of propanediamide are expected to emerge.
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